tert-Butyl (1-formylcyclopentyl)carbamate

Description

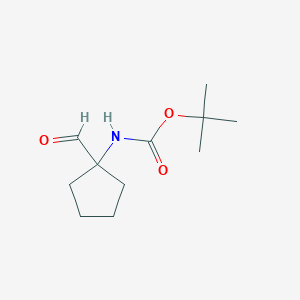

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-formylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYKFQYQMRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584529 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168539-99-9 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-cycloleucinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl (1-formylcyclopentyl)carbamate: A Methodological Whitepaper for Drug Development Professionals

An In-depth Technical Guide:

Abstract

tert-Butyl (1-formylcyclopentyl)carbamate is a pivotal building block in medicinal chemistry, valued for its role as a constrained amino aldehyde in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, designed for researchers, chemists, and drug development professionals. We will dissect the primary synthetic strategy, which hinges on the selective oxidation of a key alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This document details two robust and widely adopted oxidation methodologies—the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation—providing not only step-by-step protocols but also the critical mechanistic rationale behind these choices. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for the reliable and efficient production of this essential synthetic intermediate.

Introduction and Strategic Overview

The synthesis of non-proteinogenic amino acids and their derivatives is a cornerstone of modern drug discovery. This compound, featuring a Boc-protected amine and an aldehyde on a quaternary cyclopentyl scaffold, offers a unique conformational rigidity that is highly desirable for constructing enzyme inhibitors, receptor ligands, and other bioactive molecules.

The most direct and reliable synthetic approach involves a two-stage process. The first stage establishes the core structure by synthesizing the primary alcohol precursor. The second, and more critical stage, involves the selective oxidation of this alcohol to the target aldehyde, carefully avoiding over-oxidation to the corresponding carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, starting from a common building block.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (1-formylcyclopentyl)carbamate

Introduction

tert-Butyl (1-formylcyclopentyl)carbamate, also known as N-Boc-1-aminocyclopentane-1-carboxaldehyde, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates a quaternary stereocenter, a reactive aldehyde, and a stable yet readily cleavable N-Boc protecting group. This unique combination makes it a valuable chiral building block for the synthesis of complex nitrogen-containing heterocycles, peptide mimics, and enzyme inhibitors.[] The aldehyde functionality serves as a versatile handle for nucleophilic additions, reductive aminations, and olefination reactions, while the tert-butoxycarbonyl (Boc) group provides robust protection to the amine under a wide range of conditions, except for acidic environments.[3][4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural characteristics, reactivity profile, and the analytical methodologies required for its unambiguous characterization. The insights presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary to effectively utilize this compound in their work.

Molecular and Structural Properties

The foundational attributes of a chemical compound are dictated by its structure. This compound is identified by the CAS Number 168539-99-9.[1] Its molecular architecture is key to understanding its behavior in chemical systems.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | PubChem[1] |

| CAS Number | 168539-99-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C=O | PubChem[1] |

| InChIKey | PJHYKFQYQMRNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Characteristics

The physical state, solubility, and stability are critical parameters for handling, reaction setup, and purification. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its functional groups and comparison with analogous structures like tert-Butyl carbamate.[6][7]

-

Appearance: Expected to be an off-white to white solid or a viscous oil at room temperature, typical for moderately sized, protected amino acid derivatives.

-

Solubility: The molecule possesses both polar (carbamate, aldehyde) and non-polar (tert-butyl, cyclopentyl) regions. It is expected to exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[6] Its solubility in water is expected to be low, though slight solubility may be observed due to the hydrogen bonding capacity of the N-H and C=O groups. It is likely to be sparingly soluble in non-polar solvents like hexanes or petroleum ether.

-

Boiling Point: Distillation is generally not a recommended purification method for this compound due to the high risk of thermal decomposition before a boiling point is reached at atmospheric pressure.

Reactivity and Stability Profile

The chemical behavior of this compound is governed by the interplay between the aldehyde and the N-Boc group. Understanding this dual reactivity is paramount for its successful application.

A. The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy.[]

-

Stability: It is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, which allows for selective manipulation of other functional groups.[3][4]

-

Lability: The Boc group is designed for facile removal under acidic conditions.[5] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM, or HCl in an organic solvent, efficiently cleaves the carbamate to liberate the free amine, carbon dioxide, and the stable tert-butyl cation.[5] The latter can potentially alkylate sensitive substrates, a side reaction that can be mitigated by using scavengers like anisole.[5]

B. The Aldehyde Functionality: The aldehyde group is one of the most versatile functional groups in organic synthesis.

-

Nucleophilic Addition: It is highly electrophilic and readily undergoes addition reactions with a wide array of nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Reductive Amination: This is a key transformation where the aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a more complex amine.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants (e.g., Pinnick oxidation) or reduced to the primary alcohol with reducing agents like sodium borohydride.[9]

C. Stability and Storage: Given the reactivity of the aldehyde, particularly its susceptibility to oxidation, proper storage is crucial. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and strong oxidizing agents.[10][11] Long-term storage at reduced temperatures (-20°C) is recommended to minimize degradation.

Analytical Characterization Protocols

Unambiguous characterization is essential to confirm the identity and purity of this compound. The following protocols are designed as self-validating systems for comprehensive analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

Objective: To confirm the molecular structure and assess purity by identifying characteristic proton (¹H) and carbon (¹³C) signals.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice as it is aprotic and an excellent solvent for this type of molecule.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

-

Expected Signals:

-

Aldehyde Proton (-CHO): A sharp singlet in the downfield region, typically around δ 9.5-10.0 ppm. Its singlet nature is due to the absence of adjacent protons.

-

Carbamate Proton (-NH-): A broad singlet, typically δ 4.5-5.5 ppm. The chemical shift can be variable and concentration-dependent.

-

Cyclopentyl Protons (-CH₂-): A series of complex multiplets in the aliphatic region, approximately δ 1.5-2.2 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically around δ 1.45 ppm. This is a hallmark signal for the Boc group.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

Aldehyde Carbonyl (C=O): A signal in the far downfield region, δ 195-205 ppm.

-

Carbamate Carbonyl (C=O): A signal around δ 155-156 ppm.

-

Quaternary Carbon of Boc group (-O-C(CH₃)₃): A signal around δ 79-81 ppm.

-

Quaternary Cyclopentyl Carbon (-C(NH)(CHO)-): A signal around δ 60-70 ppm.

-

Cyclopentyl Carbons (-CH₂-): Signals in the range of δ 20-40 ppm.

-

tert-Butyl Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28.4 ppm.

-

-

-

-

Causality: The choice of CDCl₃ as a solvent is based on its ability to dissolve the analyte without engaging in hydrogen exchange with the N-H proton, which would broaden or obscure the signal. The distinct chemical shift regions for the aldehyde, carbamate, and tert-butyl groups provide a clear diagnostic fingerprint for the molecule.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for determining molecular weight and assessing purity. For carbamates, which can be thermally labile, LC-MS is often preferred over Gas Chromatography (GC).[12][13]

-

Objective: To confirm the molecular weight and determine the purity of the sample.

-

Methodology:

-

Chromatography (HPLC/UPLC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is ideal. The C18 stationary phase effectively retains the moderately polar analyte.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both typically containing 0.1% formic acid. Formic acid is added to improve peak shape and to provide a source of protons for ionization in the mass spectrometer.

-

Example Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Detection: UV detection at 210-220 nm (for the carbamate chromophore).

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice. The nitrogen atom in the carbamate is readily protonated.

-

Expected Ions:

-

[M+H]⁺: Expected at m/z 214.14, corresponding to the protonated molecule (C₁₁H₂₀NO₃⁺).

-

[M+Na]⁺: Often observed as a sodium adduct at m/z 236.12.

-

[M-Boc+H]⁺ or [M-C₄H₈+H]⁺: A characteristic fragment from the loss of the tert-butyl group (as isobutylene) or the entire Boc group, appearing at m/z 158.08 or 114.09, respectively.

-

-

-

-

Trustworthiness: This protocol is self-validating. The retention time from the UV chromatogram provides a measure of purity, while the corresponding mass spectrum confirms the identity of the main peak. The observation of characteristic adducts and fragments provides an additional layer of structural confirmation.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides valuable information about the specific functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Objective: To confirm the presence of key functional groups (carbamate N-H, aldehyde C-H, and both carbonyls).

-

Methodology:

-

Sample Preparation: The analysis can be performed on a neat sample (if liquid) using a salt plate (NaCl or KBr) or, more commonly for solids, by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Expected Absorption Bands:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Multiple peaks just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

-

Aldehyde C-H Stretch: Two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Their presence is a strong indicator of the aldehyde group.

-

Aldehyde C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹.

-

Carbamate C=O Stretch: A very strong, sharp peak around 1680-1700 cm⁻¹. The conjugation and electronic environment often place this at a slightly lower wavenumber than the aldehyde carbonyl.

-

N-H Bend: A peak around 1510-1540 cm⁻¹.

-

-

-

Causality: The distinct frequencies of the two carbonyl stretching vibrations are diagnostic. The carbamate carbonyl has more single-bond character due to resonance with the nitrogen lone pair, shifting its absorption to a lower frequency compared to the aldehyde carbonyl.

Safety and Handling

Based on aggregated GHS data, this compound is classified with several hazards.[1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[10]

Conclusion

This compound is a functionally rich building block whose utility is directly linked to its physicochemical properties. Its stability under basic and neutral conditions, combined with the predictable reactivity of its aldehyde group and the acid-lability of its N-Boc protector, provides a robust platform for synthetic elaboration. The analytical protocols detailed in this guide—NMR, LC-MS, and FTIR—form a cohesive and self-validating workflow for ensuring the structural integrity and purity of the material. A thorough understanding of its properties, reactivity, and handling requirements is the foundation for its safe and effective application in research and development.

References

-

PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. ScienceDirect. [Link]

-

Akhtar, M. et al. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. [Link]

-

Otsuka, K. et al. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. PubMed. [Link]

-

ResearchGate. Comparative study between the published analysis methods for carbamates. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

-

Agami, C., Couty, F., & Poursoulis, M. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Pharmaffiliates. Tert-Butyl Carbamate. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Sources

- 1. tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 9. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

tert-Butyl (1-formylcyclopentyl)carbamate CAS number 168539-99-9

An In-depth Technical Guide to tert-Butyl (1-formylcyclopentyl)carbamate (CAS 168539-99-9): Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 168539-99-9, a valuable bifunctional building block in modern organic synthesis. Possessing a sterically hindered quaternary center functionalized with both a reactive aldehyde and a stable, yet readily cleavable, N-Boc protected amine, this molecule offers significant synthetic versatility. This document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis via oxidation, explores its key chemical transformations, and discusses its applications for researchers in medicinal chemistry and drug development. The insights herein are grounded in established chemical principles to provide a reliable resource for laboratory professionals.

Compound Identification and Properties

This compound is a key intermediate for introducing the 1-amino-1-formylcyclopentane scaffold into more complex molecules. The tert-butyloxycarbonyl (Boc) group provides excellent protection for the amine functionality, rendering it stable to a wide range of non-acidic reagents, while the aldehyde remains available for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 168539-99-9 | [1] |

| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C=O | [1] |

| EC Number | 624-540-7 | [1] |

| XLogP3 | 1.5 |[1] |

Caption: Chemical Structure of this compound.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This precursor is readily accessible via the reduction of the commercially available N-Boc-1-aminocyclopentanecarboxylic acid. This two-step approach ensures high yields and avoids harsh conditions that could compromise the Boc protecting group.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis via Swern Oxidation

This protocol is adapted from the well-established procedure for oxidizing hindered primary alcohols to aldehydes, such as the synthesis of the analogous cyclopropyl compound.[2] The Swern oxidation is chosen for its exceptional mildness and high chemoselectivity, preventing over-oxidation to the carboxylic acid.

Step 1: Reagent and Glassware Preparation

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

-

Prepare solutions:

-

Oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Dimethyl sulfoxide (DMSO, 2.4 eq.) in anhydrous DCM.

-

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.) in anhydrous DCM.

-

Triethylamine (5.0 eq.) in anhydrous DCM.

-

Step 2: Formation of the Activating Agent

-

To the reaction flask, add anhydrous DCM and cool the flask to between -78 °C and -60 °C using a dry ice/acetone bath.

-

Slowly add the oxalyl chloride solution via an addition funnel, maintaining the internal temperature below -60 °C.

-

Expert Insight: This step forms the highly reactive chloro(dimethylsulfonio)methane. Maintaining a very low temperature is critical to prevent its decomposition.

-

Step 3: Alcohol Addition and Oxidation

-

After the oxalyl chloride addition is complete, add the DMSO solution dropwise, ensuring the temperature remains below -60 °C. Stir for 10-15 minutes.

-

Slowly add the solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. A slight exotherm may be observed. Stir the resulting mixture for 45-60 minutes at -78 °C.

Step 4: Quenching and Work-up

-

Add the triethylamine solution dropwise. The reaction is exothermic; careful addition is required to keep the temperature below -50 °C. Upon completion, a thick white slurry of triethylammonium chloride will form.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated NH₄Cl solution, a saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude aldehyde.

-

Trustworthiness Note: Aldehydes can be sensitive to air oxidation. It is advisable to proceed to the next step or purification promptly.

-

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to afford the title compound as a stable oil or low-melting solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to basic, nucleophilic, and reductive conditions, allowing for a wide array of transformations to be performed selectively on the aldehyde moiety. Conversely, the aldehyde can be protected as an acetal if reactions on a deprotected amine are desired.

Sources

structural elucidation of N-Boc-1-aminocyclopentanecarboxaldehyde

An In-Depth Technical Guide to the Structural Elucidation of N-Boc-1-aminocyclopentanecarboxaldehyde

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral building blocks is of paramount importance. N-Boc-1-aminocyclopentanecarboxaldehyde represents a valuable synthetic intermediate, combining a conformationally constrained cyclopentyl scaffold with a reactive aldehyde functionality and a protected amine. This unique combination makes it a key component in the synthesis of novel peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The stereochemical and electronic integrity of this molecule is critical to its utility, necessitating a robust and multi-faceted approach to its structural elucidation.

This technical guide provides a comprehensive framework for the synthesis and definitive structural characterization of N-Boc-1-aminocyclopentanecarboxaldehyde. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers in ensuring the integrity of their synthetic intermediates. The methodologies described herein are designed to form a self-validating system, where orthogonal analytical techniques converge to provide an unambiguous structural assignment.

Part 1: Synthesis and Purification: A Two-Step Approach

The synthesis of N-Boc-1-aminocyclopentanecarboxaldehyde is most reliably achieved through a two-step sequence starting from the commercially available 1-aminocyclopentanecarboxylic acid. This strategy involves the protection of the amino group followed by the selective reduction of the carboxylic acid to the aldehyde.

Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid

The initial step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust transformation that proceeds under basic conditions using di-tert-butyl dicarbonate (Boc)₂O.[1][2]

Experimental Protocol:

-

To a stirred solution of 1-aminocyclopentanecarboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.[1]

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

The selective reduction of the N-Boc protected amino acid to the corresponding aldehyde is a critical step where epimerization of the α-chiral center can be a significant challenge.[3] While several methods exist, a one-pot procedure involving activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) is highly effective, offering excellent yields and preserving stereochemical integrity.[3]

Experimental Protocol:

-

Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) in one portion.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to form the acylimidazolide intermediate.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of DIBAL-H (1.5 equiv., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-aminocyclopentanecarboxaldehyde.

An alternative, widely-used method involves the reduction of the N-Boc amino acid to the corresponding amino alcohol, followed by a mild oxidation. The Dess-Martin periodinane (DMP) oxidation is particularly well-suited for this transformation due to its high chemoselectivity and neutral pH conditions, which minimize the risk of epimerization.[4][5][6][7]

Part 2: A Multi-Technique Approach to Structural Elucidation

The definitive structural confirmation of N-Boc-1-aminocyclopentanecarboxaldehyde relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the proton environment. Key diagnostic signals for N-Boc-1-aminocyclopentanecarboxaldehyde include:

-

A sharp singlet at ~9.5 ppm corresponding to the aldehyde proton (-CHO).

-

A broad singlet associated with the N-H proton of the Boc group.

-

A large singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.

-

A series of multiplets in the aliphatic region corresponding to the eight protons of the cyclopentane ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:

-

A downfield signal at ~200 ppm for the aldehyde carbonyl carbon.

-

A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal for the quaternary carbon of the cyclopentane ring to which the amino and aldehyde groups are attached.

-

Multiple signals in the aliphatic region for the remaining cyclopentane and tert-butyl methyl carbons.[8]

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It is invaluable for tracing the connectivity of the protons on the cyclopentane ring.[9][10][11][12]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.[9][10][11][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall carbon skeleton and confirming the placement of the functional groups.[14][15] For instance, a correlation between the aldehyde proton and the quaternary carbon of the cyclopentane ring would be expected.

Table 1: Predicted ¹H and ¹³C NMR Data for N-Boc-1-aminocyclopentanecarboxaldehyde

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CHO | ~9.5 (s, 1H) | ~202 | C1, C2/C5 |

| C1 | - | ~65 | H2/H5, CHO |

| C2/C5 | ~1.8-2.1 (m, 4H) | ~35 | H3/H4 |

| C3/C4 | ~1.6-1.8 (m, 4H) | ~24 | H2/H5 |

| NH | ~5.0 (br s, 1H) | - | C1, Boc C=O |

| Boc C=O | - | ~155 | NH, t-Bu H |

| Boc C(CH₃)₃ | - | ~80 | t-Bu H |

| Boc C(CH₃)₃ | ~1.45 (s, 9H) | ~28 | Boc C(CH₃)₃, Boc C=O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Molecular Ion: The expected protonated molecule [M+H]⁺ would have an m/z value corresponding to the molecular formula C₁₁H₁₉NO₃.

-

Fragmentation Pattern: A characteristic fragmentation of N-Boc protected amines is the loss of the Boc group or parts of it.[16] Common fragments include:

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z | Description |

| [C₁₁H₁₉NO₃+H]⁺ | 214.1438 | Protonated Molecular Ion |

| [C₇H₁₁NO+H]⁺ | 126.0913 | Loss of isobutylene and CO₂ |

| [C₆H₁₂N]⁺ | 98.0964 | Loss of the Boc group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclopentane and tert-butyl groups, and a characteristic pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehyde C-H stretch.

-

C=O Stretches: Two distinct and strong carbonyl absorptions are expected:

-

C-N Stretch: An absorption in the 1000-1200 cm⁻¹ region.

Table 3: Key FTIR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch, carbamate) | 3300 - 3400 | Medium |

| C-H (stretch, aldehyde) | 2820 & 2720 | Medium, sharp |

| C-H (stretch, aliphatic) | 2850 - 2980 | Strong |

| C=O (stretch, aldehyde) | 1710 - 1730 | Strong, sharp |

| C=O (stretch, carbamate) | 1680 - 1700 | Strong, sharp |

| C-N (stretch) | 1000 - 1200 | Medium |

Visualization of the Analytical Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Workflow for Synthesis and Structural Elucidation.

Conclusion

The is a critical process that demands a systematic and multi-faceted analytical approach. The combination of detailed 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and FTIR spectroscopy provides a comprehensive and self-validating dataset. By understanding the rationale behind each experimental choice, from the synthetic route that minimizes epimerization to the specific NMR experiments that reveal detailed connectivity, researchers can ensure the structural integrity of this valuable building block. This guide serves as a robust framework for scientists and drug development professionals, enabling them to proceed with confidence in the downstream applications of this important synthetic intermediate.

References

-

Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. RSC Advances, 5(103), 84837-84840. [Link]

-

Wikipedia. (2023, December 1). Dess–Martin periodinane. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

-

Reddy, K. L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access, 2011, 1-18. [Link]

-

Ghosh, A. K., et al. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 20(5), 849-861. [Link]

-

Wikipedia. (2023, October 29). Dess–Martin oxidation. Retrieved January 12, 2026, from [Link]

-

The Paton Group. (n.d.). Dess-Martin Periodinane (DMP). Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, November 29). Swern oxidation. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). A) 2D-HSQC NMR spectra of compound 8. B) 2D-COSY NMR spectra of compound 8. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 12, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 12, 2026, from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2788. [Link]

-

PubMed. (2005). Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Carbohydrate research, 340(18), 2780-5. [Link]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

ACS Publications. (2004). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 69(23), 7940-7948. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved January 12, 2026, from [Link]

-

Beilstein Journals. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 247-255. [Link]

-

Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved January 12, 2026, from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved January 12, 2026, from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, January 27). Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Retrieved January 12, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6 [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Getting to know the nitrogen next door: HNMBC measurements of amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. GCMS Section 6.11.4 [people.whitman.edu]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of tert-Butyl (1-formylcyclopentyl)carbamate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic protocol for tert-Butyl (1-formylcyclopentyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of handling and characterizing this bifunctional molecule, offering insights grounded in established chemical principles.

Introduction

This compound, also known as N-Boc-1-aminocyclopentanecarboxaldehyde, is a valuable building block in organic synthesis. The presence of a reactive aldehyde and a protected amine on a cyclopentyl scaffold makes it a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, a cornerstone of modern synthetic strategy.

Accurate characterization of this compound is paramount for its successful application. This guide provides a detailed analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and a validated synthetic procedure.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This precursor is typically synthesized from 1-aminocyclopentanecarboxylic acid.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

This protocol describes the final oxidation step to yield the target compound.

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (saturated aqueous solution, if using DMP)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Chromatography column

Procedure:

-

To a stirred solution of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1 equivalent) in anhydrous DCM at room temperature, add PCC (1.5 equivalents) in one portion.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a white solid.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~5.0 | Broad Singlet (br s) | 1H | Carbamate proton (-NH-) |

| ~1.8-2.0 | Multiplet (m) | 4H | Cyclopentyl protons adjacent to C=O and C-N |

| ~1.6-1.8 | Multiplet (m) | 4H | Remaining cyclopentyl protons |

| 1.45 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |

Interpretation:

-

The downfield singlet at approximately 9.5 ppm is highly characteristic of an aldehyde proton.

-

The broad singlet around 5.0 ppm is typical for the N-H proton of a carbamate.

-

The complex multiplets in the 1.6-2.0 ppm range arise from the diastereotopic protons of the cyclopentyl ring.

-

The large singlet at 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~202 | Aldehyde carbonyl carbon (-C HO) |

| ~155 | Carbamate carbonyl carbon (-OC O-) |

| ~80 | Quaternary carbon of the tert-butyl group (-C (CH₃)₃) |

| ~65 | Quaternary carbon of the cyclopentyl ring attached to N and CHO |

| ~35 | Cyclopentyl methylene carbons (CH₂) |

| ~28 | Methyl carbons of the tert-butyl group (-C(C H₃)₃) |

| ~24 | Cyclopentyl methylene carbons (CH₂) |

Interpretation:

-

The signal at ~202 ppm is characteristic of an aldehyde carbonyl carbon.

-

The carbamate carbonyl carbon appears around 155 ppm.

-

The quaternary carbon of the tert-butyl group is found at approximately 80 ppm, while the methyl carbons are at ~28 ppm.

-

The quaternary carbon of the cyclopentyl ring, substituted with both the formyl and the N-Boc-amino group, is expected to be significantly downfield around 65 ppm.

-

The methylene carbons of the cyclopentyl ring will appear in the aliphatic region, with those closer to the electron-withdrawing groups appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970, 2870 | Strong | C-H stretch (aliphatic) |

| ~2720, 2820 | Weak | C-H stretch (aldehyde Fermi doublet) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation:

-

The N-H stretch of the carbamate is expected around 3350 cm⁻¹.

-

The two strong C=O stretching bands, one for the aldehyde (~1720 cm⁻¹) and one for the carbamate (~1690 cm⁻¹), are key diagnostic peaks.

-

The presence of the weak Fermi doublet for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a confirmatory feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 214 | [M+H]⁺ (Molecular ion plus a proton in ESI+) |

| 158 | [M - C₄H₉ + H]⁺ (Loss of the tert-butyl group) |

| 140 | [M - C₄H₉O₂ + H]⁺ (Loss of the Boc group) |

| 114 | [M - C₅H₉NCO + H]⁺ (Fragmentation of the cyclopentyl ring and carbamate) |

| 57 | [C₄H₉]⁺ (tert-butyl cation, a very common fragment for Boc-protected compounds) |

Interpretation:

-

The molecular ion peak [M+H]⁺ in electrospray ionization (ESI+) would be expected at m/z 214 (for C₁₁H₁₉NO₃).

-

A prominent fragment at m/z 57, corresponding to the stable tert-butyl cation, is a hallmark of Boc-protected compounds.

-

Loss of the entire Boc group (C₅H₉O₂) would result in a fragment at m/z 114.

Conclusion

This technical guide has outlined a reliable synthetic approach and provided a detailed, predicted spectroscopic analysis for this compound. The provided experimental protocol and the interpretation of the expected NMR, IR, and MS data offer a solid foundation for researchers working with this versatile synthetic intermediate. Adherence to sound experimental practices and careful spectroscopic analysis are crucial for ensuring the purity and identity of this compound, thereby enabling its successful application in complex organic synthesis.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]

mechanism of formation for tert-Butyl (1-formylcyclopentyl)carbamate

An In-Depth Technical Guide to the Formation of tert-Butyl (1-formylcyclopentyl)carbamate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of this compound, a valuable building block in contemporary drug discovery and development. The guide is tailored for researchers, scientists, and professionals in the field of medicinal chemistry and process development. We will delve into the prevalent synthetic strategies, with a primary focus on the oxidation of the precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The core of this guide will be a detailed exploration of the mechanisms of widely employed oxidation reactions, including the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Experimental protocols, comparative data, and visual representations of the reaction mechanisms are provided to offer a holistic understanding and practical insights for laboratory application.

Introduction: The Significance of α-Amino Aldehydes in Drug Development

α-Amino aldehydes are a critical class of intermediates in organic synthesis, primarily owing to their utility in the construction of complex nitrogen-containing molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The adjacent N-protected amino group makes them ideal precursors for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

This compound, with its sterically hindered and conformationally constrained cyclopentyl scaffold, offers a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, a cornerstone of modern peptide synthesis and medicinal chemistry.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of this compound points to the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, as the immediate precursor. This simplifies the synthetic challenge to an oxidation of a primary alcohol to an aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid and to ensure the integrity of the acid-labile Boc-protecting group.

Caption: Retrosynthetic analysis of the target molecule.

The precursor alcohol can be synthesized from 1-aminocyclopentanemethanol, which is then protected with a Boc group. This guide will focus on the pivotal oxidation step.

Mechanistic Deep Dive: Key Oxidation Methodologies

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For substrates bearing sensitive functional groups, such as the Boc-carbamate in our precursor, the choice of oxidant is critical. We will explore two of the most reliable and widely adopted methods: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.[1][2][3]

The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to mildly and selectively oxidize primary alcohols to aldehydes.[4][5] This method offers several advantages, including neutral pH, room temperature reaction conditions, short reaction times, and high yields.[1]

Mechanism of the Dess-Martin Oxidation

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ion, leading to the formation of the aldehyde, iodinane, and acetic acid.[6]

Caption: Mechanism of the Swern Oxidation.

A key advantage of the Swern oxidation is that the byproducts are volatile and can be easily removed. However, the reaction must be performed at low temperatures to avoid side reactions, and the byproduct dimethyl sulfide has a notoriously unpleasant odor. [3]

Comparative Analysis of Oxidation Methods

| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |

| Oxidizing Agent | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine |

| Reaction Temperature | Room Temperature | -78 °C |

| Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide, CO, CO₂, Triethylammonium chloride |

| Advantages | Mild, neutral pH, short reaction times, high yields, simple workup. [1] | Avoids heavy metals, mild conditions, volatile byproducts. [3][7] |

| Disadvantages | Potentially explosive nature of DMP, cost. [1] | Requires cryogenic temperatures, malodorous byproduct (DMS). [3] |

| Functional Group Tolerance | Excellent, tolerates sensitive groups like secondary amides and vinyl ethers. [1] | Excellent, well-suited for acid-sensitive substrates. [3] |

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

-

Preparation: To a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equiv.) in dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv.).

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the layers are clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

-

Activator Preparation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add DMSO (2.2 equiv.) dropwise. Stir the mixture for 30 minutes.

-

Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

-

Base Addition: Add triethylamine (5.0 equiv.) dropwise to the reaction mixture at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The formation of this compound is most efficiently achieved through the oxidation of its corresponding primary alcohol precursor. Both the Dess-Martin periodinane oxidation and the Swern oxidation represent robust and reliable methods for this transformation, each with its own set of advantages and considerations. The choice between these methods will often depend on the scale of the reaction, available equipment, and tolerance for specific byproducts. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimizing these critical synthetic steps in the pursuit of novel therapeutics.

References

-

Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Swern oxidation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

-

Oxidation of Alcohols - MCAT Content - Jack Westin. (n.d.). Retrieved January 13, 2026, from [Link]

-

Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

tert-butyl N-(1-formylcyclopentyl)carbamate - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

The Synthesis of Cyclopentyl Carbamate Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclopentyl carbamate derivatives represent a pivotal structural motif in modern medicinal chemistry, contributing significantly to the therapeutic efficacy of a wide range of pharmaceuticals. Their unique conformational properties and ability to engage in key hydrogen bonding interactions have made them a desirable component in the design of novel drug candidates. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for the preparation of cyclopentyl carbamate derivatives. We will delve into the mechanistic underpinnings and practical applications of classical rearrangement reactions, including the Curtius, Hofmann, and Lossen rearrangements, as well as contemporary approaches such as direct synthesis from isocyanates, enzymatic resolutions, and multicomponent reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower the efficient synthesis and exploration of this important class of molecules.

Introduction: The Significance of the Cyclopentyl Carbamate Moiety in Drug Discovery

The carbamate functional group, an ester of carbamic acid, is a bioisostere of the amide bond and is frequently incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a cyclopentyl ring, the resulting cyclopentyl carbamate moiety offers a unique combination of lipophilicity, conformational rigidity, and metabolic stability. This has led to its inclusion in a number of successful therapeutic agents, most notably Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1][3] The cyclopentyl group's non-planar, puckered conformation can effectively orient substituents in three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the carbamate linkage is generally more resistant to enzymatic hydrolysis than an ester bond, leading to improved in vivo stability.[2]

This guide will explore the diverse synthetic strategies available for the construction of cyclopentyl carbamate derivatives, providing a critical analysis of each method's advantages, limitations, and practical considerations. Our focus will be on providing not just a list of reactions, but a deeper understanding of the causality behind experimental choices, enabling the reader to make informed decisions in their own synthetic endeavors.

Key Synthetic Strategies for Cyclopentyl Carbamate Derivatives

The synthesis of cyclopentyl carbamates can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the presence of other functional groups in the molecule.

Rearrangement Reactions: A Classical Approach

Rearrangement reactions provide a powerful and well-established route to carbamates by converting carboxylic acid derivatives or amides into isocyanates, which are then trapped with cyclopentanol.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] The isocyanate is then trapped in situ with cyclopentanol to yield the desired cyclopentyl carbamate. This method is highly versatile and tolerates a wide range of functional groups.[6]

Mechanism Rationale: The reaction proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom as nitrogen gas is expelled. This concerted nature ensures the retention of stereochemistry at the migrating carbon, a crucial aspect in the synthesis of chiral molecules. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from carboxylic acids, avoiding the isolation of potentially explosive acyl azides.[7][8]

Experimental Protocol: Synthesis of Cyclopentyl Carbamate via Curtius Rearrangement

-

Materials: Cyclopentanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, cyclopentanol, anhydrous toluene.

-

Procedure:

-

To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0 °C, add DPPA (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add cyclopentanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentyl carbamate.

-

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[9] By trapping this intermediate with an alcohol, a carbamate can be synthesized.[10] This method is particularly useful when the corresponding amide is readily available.

Mechanism Rationale: The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming the isocyanate. The choice of base and solvent is critical to prevent hydrolysis of the isocyanate to the corresponding amine.

Experimental Protocol: Synthesis of a Cyclopentyl Carbamate Derivative via Hofmann Rearrangement

-

Materials: Cyclopentanecarboxamide, bromine, sodium methoxide, methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Dissolve cyclopentanecarboxamide (1.0 eq) in methanol and cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.05 eq) in methanol to the amide solution, maintaining the temperature at 0 °C.

-

Add the previously prepared sodium methoxide solution (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[11][12] Similar to the Curtius and Hofmann rearrangements, the in situ generated isocyanate can be trapped with cyclopentanol to furnish the corresponding carbamate.[13]

Mechanism Rationale: The reaction is initiated by the activation of the hydroxamic acid, typically by acylation or sulfonylation of the hydroxyl group, to create a good leaving group. Subsequent treatment with a base removes the acidic N-H proton, triggering a rearrangement where the R-group migrates to the nitrogen with concomitant expulsion of the leaving group to form the isocyanate. The mild conditions often employed in this rearrangement make it suitable for sensitive substrates.[14]

Experimental Protocol: Synthesis of a Cyclopentyl Carbamate via Lossen Rearrangement

-

Materials: Cyclopentanehydroxamic acid, p-toluenesulfonyl chloride, pyridine, cyclopentanol, anhydrous dichloromethane.

-

Procedure:

-

Dissolve cyclopentanehydroxamic acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add pyridine (2.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction at 0 °C for 1 hour.

-

Add cyclopentanol (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Direct Synthesis from Isocyanates

The most direct and atom-economical method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate.[15] In the context of this guide, this involves the reaction of cyclopentanol with a suitable isocyanate. This method is often high-yielding and procedurally simple, especially when the required isocyanate is commercially available or readily synthesized.

Causality Behind Experimental Choices: The reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The reaction can be catalyzed by bases (e.g., triethylamine, DMAP) or organometallic compounds (e.g., dibutyltin dilaurate) to increase the reaction rate, particularly for sterically hindered alcohols or less reactive isocyanates.[16] The choice of solvent is also important, with aprotic solvents such as THF, dichloromethane, or toluene being commonly used to avoid side reactions.

Experimental Protocol: Synthesis of Cyclopentyl Phenylcarbamate from Phenyl Isocyanate

-

Materials: Cyclopentanol, phenyl isocyanate, triethylamine (optional, as catalyst), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of cyclopentanol (1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (0.1 eq, if needed).

-

Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the product by recrystallization or flash column chromatography.

-

Enzymatic Synthesis

Biocatalysis offers a green and highly selective approach to the synthesis of chiral carbamates.[15] Lipases and proteases can be employed for the kinetic resolution of racemic cyclopentanol derivatives through enantioselective acylation with a carbamate precursor, or for the direct enantioselective synthesis of carbamates. This method is particularly valuable for the preparation of enantiomerically pure cyclopentyl carbamates, which are often required for pharmaceutical applications.

Field-Proven Insights: The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and yield. Immobilized enzymes are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. The reaction conditions, such as temperature and water activity, must be carefully controlled to optimize enzyme activity and selectivity.

Experimental Protocol: Enzymatic Kinetic Resolution for the Synthesis of a Chiral Cyclopentyl Carbamate

-

Materials: Racemic 2-substituted cyclopentanol, an activated carbamate donor (e.g., N-acryloyl-O-phenyl carbamate), immobilized lipase (e.g., Candida antarctica lipase B), anhydrous organic solvent (e.g., tert-butyl methyl ether).

-

Procedure:

-

To a solution of racemic 2-substituted cyclopentanol (1.0 eq) in the organic solvent, add the activated carbamate donor (0.5 eq).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC or GC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Concentrate the filtrate and separate the acylated carbamate from the unreacted alcohol by flash column chromatography.

-

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity.[17][18] It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the components, cyclopentyl carbamate moieties can be incorporated into complex molecular scaffolds. For instance, using a cyclopentyl isocyanide or a carboxylic acid containing a cyclopentyl group can lead to the desired derivatives.

Mechanism Rationale: The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, followed by intramolecular acylation by the carboxylate to form a stable bis-amide product. The high atom economy and convergence of this one-pot reaction make it an attractive strategy in combinatorial chemistry and drug discovery.[19]

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |